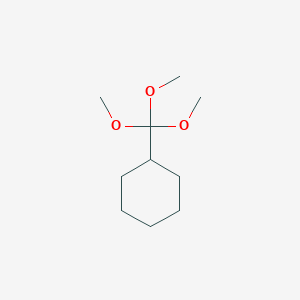

Trimethoxymethyl-cyclohexane

Description

Contextualization of Cyclohexane (B81311) Derivatives in Organic Synthesis and Medicinal Chemistry

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, valued for its conformational properties and its role as a versatile scaffold. It is a non-polar, cyclic hydrocarbon that serves as a fundamental building block for a vast array of more complex molecules. ontosight.ailongdom.org In industrial chemistry, cyclohexane is a key precursor for the synthesis of adipic acid and caprolactam, which are the monomers for the production of Nylon 66 and Nylon 6, respectively. atamanchemicals.com Its utility extends to its use as a non-polar solvent and as an intermediate in the synthesis of various other chemicals. atamanchemicals.comdcceew.gov.au

The true versatility of the cyclohexane framework is revealed in its functionally substituted derivatives, which are of paramount importance in medicinal chemistry and drug discovery. ontosight.ai By attaching various functional groups to the cyclohexane ring, chemists can create three-dimensional structures that are crucial for biological activity. These derivatives have been investigated for a wide range of therapeutic applications, including:

Antimicrobial Agents: Researchers have synthesized numerous cyclohexane derivatives to combat the growing problem of antimicrobial resistance. bldpharm.com

Anticancer Agents: The cyclohexane scaffold is present in various compounds developed as potential antineoplastic therapies. bldpharm.com For instance, derivatives of cyclohexane-1,3-dione have been used to create heterocyclic compounds with significant cytotoxicity against cancer cell lines. rsc.org

Anti-inflammatory and Analgesic Activity: Certain cyclohexane derivatives have demonstrated potential as anti-inflammatory and pain-relieving agents. bldpharm.com

Other Therapeutic Areas: The applications extend to antithrombin agents and inhibitors for enzymes like dipeptidyl peptidase IV, which is a target for treating Type 2 Diabetes Mellitus. bldpharm.com

The synthesis of these derivatives often involves stereocontrolled functionalization of the cyclohexane ring to produce specific cis/trans isomers, which can have profoundly different biological effects. ontosight.aibldpharm.com The incorporation of unique functional groups, such as the trimethoxymethyl group, offers a pathway to novel structures with potentially new applications.

Foundational Principles of Orthoester Chemistry and their Pertinence to Trimethoxymethyl-cyclohexane

This compound is distinguished by its orthoester functional group, specifically a trimethoxymethyl group attached to the cyclohexane ring. An orthoester is a functional group with the general formula RC(OR')₃, characterized by three alkoxy groups attached to a single carbon atom. wikipedia.org They can be considered derivatives of orthocarboxylic acids, which are unstable parent compounds. wikipedia.org

The chemistry of orthoesters is well-established and provides a strong basis for predicting the reactivity of this compound. Key principles include:

Synthesis: A common method for preparing orthoesters is the Pinner reaction, where a nitrile reacts with an alcohol under anhydrous acidic conditions. wikipedia.org Another route involves the reaction of 1,1,1-trihaloalkanes with a sodium alkoxide. wikipedia.org

Hydrolysis: A defining characteristic of orthoesters is their sensitivity to acid-catalyzed hydrolysis. In the presence of aqueous acid, they readily hydrolyze to form a standard ester and two equivalents of alcohol. wikipedia.org This reaction is often used to protect or mask a carboxylic acid or ester function, which can be deprotected under mild acidic conditions.

Reactivity as Precursors and Intermediates: Orthoesters are valuable intermediates in organic synthesis. They are used in the Bodroux-Chichibabin aldehyde synthesis, where they react with Grignard reagents to produce aldehydes. wikipedia.org In carbohydrate chemistry, the orthoester method is a key technique for the stereoselective formation of glycosidic bonds. mdpi.com The reaction typically involves the activation of an orthoester donor with a catalyst, such as a Lewis acid, followed by nucleophilic attack from a glycosyl acceptor. mdpi.com

The reactivity of the trimethoxymethyl group when attached to a cyclohexyl-type ring has been demonstrated in studies of the closely related compound, 1-(trimethoxymethyl)cyclohexene. Research has shown that this α,β-unsaturated orthoester can react with nucleophiles, and in the presence of acid, it can generate a reactive dimethoxycarbenium ion. publish.csiro.au This intermediate can then participate in further reactions, such as methylation of other species in the reaction mixture. publish.csiro.au This suggests that this compound, under acidic conditions, could act as a source of a stabilized cyclohexyl-substituted carbocation or as a reagent for methylation. The stability and reactivity of the orthoester group make it a functional handle for further molecular elaboration.

Aims and Scope of the Comprehensive Research Outline

Given the limited volume of published research focused specifically on this compound, the primary aim of this article is to provide a comprehensive overview based on the well-established chemical principles of its constituent parts: the cyclohexane scaffold and the orthoester functional group.

The scope of this research outline is to:

Systematically present the known properties of this compound as reported in chemical databases.

Contextualize the compound within the broader fields of cyclohexane chemistry and orthoester chemistry, providing a framework for understanding its potential reactivity and applications.

Analyze related research on analogous structures, such as 1-(trimethoxymethyl)cyclohexene, to infer the likely chemical behavior of the title compound.

Establish a foundational understanding that may guide future research into the synthesis, reactivity, and potential utility of this compound in areas such as medicinal chemistry, materials science, and organic synthesis.

This article will strictly adhere to discussing the chemical nature and potential of the compound itself, without venturing into speculative therapeutic applications or unverified data.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51354-80-4 | sigmaaldrich.comlookchem.com |

| Molecular Formula | C₁₀H₂₀O₃ | lookchem.com |

| Molecular Weight | 188.26 g/mol | lookchem.com |

| Boiling Point | 206.3°C at 760 mmHg | lookchem.com |

| Density | 0.981 g/cm³ | lookchem.com |

| Flash Point | 71°C | lookchem.com |

| Appearance | Clear solution | lookchem.com |

| Synonyms | Cyclohexane, (trimethoxymethyl)-; 1-cyclohexyl-1,1,1-trimethoxymethane; Cyclohexanorthocarboxylic acid trimethyl ester | lookchem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Caprolactam |

| 1-(trimethoxymethyl)cyclohexene |

| Dimethoxycarbenium ion |

| Methyl formate |

Properties

IUPAC Name |

trimethoxymethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIMTVQCHGXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426189 | |

| Record name | Trimethoxymethyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51354-80-4 | |

| Record name | (Trimethoxymethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51354-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxymethyl-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trimethoxymethyl Cyclohexane and Analogues

Strategic Construction of the Substituted Cyclohexane (B81311) Core

The formation of the cyclohexane framework is a foundational aspect of synthesizing trimethoxymethyl-cyclohexane. Methodologies range from modifying existing cyclohexane systems to building the ring from acyclic precursors.

Direct Functionalization and Derivatization of Cyclohexane Ring Systems

Direct functionalization of a pre-existing cyclohexane ring offers a straightforward route to intermediates for this compound synthesis. One such pathway involves the bromination of cyclohexanecarbonyl chloride using bromine and red phosphorus to yield 1-bromocyclohexanecarbonyl chloride. publish.csiro.au This intermediate can then be subjected to further reactions to introduce the necessary functional groups for conversion to the trimethoxymethyl moiety.

Another approach involves the derivatization of cyclohexane-based starting materials. For instance, the commercially available (-)-shikimic acid can be utilized to construct a fully functionalized cyclohexane frame, which serves as the C-ring in the synthesis of complex natural products like (+)-resiniferatoxin. researchgate.net Key reactions in this approach include stereoselective epoxide opening with trimethylaluminium and vinyl Grignard reactions. researchgate.net

Cycloaddition and Annulation Reactions for Cyclohexane Moiety Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing six-membered rings with a high degree of control over stereochemistry. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile can be employed to form a substituted cyclohexene (B86901), which can then be converted to the desired cyclohexane derivative. wikipedia.orglibretexts.org The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted cyclohexenes, which are precursors to functionalized cyclohexanes. researchgate.net For instance, the reaction can be a key step in the synthesis of complex molecules, establishing relative stereochemistry that is carried through to the final product. wikipedia.org

Annulation reactions provide another strategic avenue for the formation of the cyclohexane ring. For example, a Wittig olefination-Claisen rearrangement protocol can be used for cyclohexene annulation. researchgate.net Additionally, domino Michael/Michael reactions, which are formal [4+2] cycloaddition reactions, represent a powerful method for synthesizing cyclohexane skeletons. researchgate.net These organocatalyzed reactions can create multiple bonds in a single operation, efficiently building molecular complexity. researchgate.net

Stereocontrolled Introduction and Manipulation of the Trimethoxymethyl Group

The introduction of the trimethoxymethyl group, an orthoester, requires specific and often stereocontrolled synthetic methods. These techniques are critical for establishing the desired chemical architecture.

Synthesis of Orthoester Linkages via Transesterification and Alcoholysis Protocols

Orthoesters are commonly synthesized through alcoholysis, with the Pinner reaction being a classic example. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imido ester hydrochloride, which then reacts with excess alcohol to yield the orthoester. wikipedia.org Anhydrous conditions are essential for the success of this reaction. wikipedia.org

Transesterification is another widely used method for preparing orthoesters. organic-chemistry.org This can involve the reaction of a pre-existing orthoester with an alcohol, often catalyzed by an acid. nih.govgoogle.com For example, the synthesis of allyl alcohol from glycerol (B35011) has been achieved via the formation of a cyclic orthoester intermediate using trimethyl orthoformate and a weak acid catalyst, followed by thermolysis. nih.gov The efficiency of transesterification can be influenced by the choice of catalyst, with various Lewis acids and other catalysts being employed to promote the reaction. organic-chemistry.orggoogle.com

Generation of Unsaturated Orthoesters: A Precursor Approach (e.g., 1-(Trimethoxymethyl)cyclohexene)

A key precursor for some synthetic routes is the unsaturated orthoester, 1-(trimethoxymethyl)cyclohexene. publish.csiro.aupublish.csiro.au The synthesis of this compound has been reported in a three-step sequence starting from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide. publish.csiro.aupublish.csiro.au This α,β-unsaturated orthoester can undergo further reactions, such as treatment with 3-methoxyphenol (B1666288) to form 1-[dimethoxy(3'-methoxyphenoxy)methyl]cyclohexene, which can then be subjected to thermolysis. publish.csiro.aupublish.csiro.au

The synthesis of 1-(trimethoxymethyl)cyclohexene involves the initial dehydrobromination of a bromo amide to form an unsaturated amide, which is then converted to the target orthoester. publish.csiro.au This unsaturated precursor provides a handle for further functionalization or reduction to the saturated this compound.

Asymmetric Synthetic Approaches to Enantiopure this compound Isomers

The generation of enantiomerically pure isomers of this compound necessitates the use of asymmetric synthesis techniques. cutm.ac.in Such methods are crucial when the desired biological activity or chemical property is specific to a single stereoisomer. du.ac.in

Asymmetric synthesis can be achieved through several major approaches, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts. cutm.ac.indu.ac.in Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. du.ac.inrsc.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Catalytic asymmetric synthesis represents a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For example, chiral iridium(I) complexes have been used for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via hydrogen borrowing catalysis. nih.gov Similarly, asymmetric domino Michael/Michael reactions catalyzed by chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, can produce highly substituted cyclohexanes with excellent diastereo- and enantioselectivity. researchgate.net The development of stereocontrolled synthetic routes is essential for accessing specific isomers of complex molecules like this compound. nih.govrsc.org

Mechanistic Studies and Reactivity Profiles of Trimethoxymethyl Cyclohexane

Investigation of Orthoester Hydrolysis and Transesterification Kinetics and Mechanisms

Orthoesters are generally stable in neutral or basic conditions but are susceptible to hydrolysis in the presence of acid. wikipedia.org The exchange of alkoxy groups, or transesterification, can also occur under acidic catalysis. rsc.org

The acid-catalyzed hydrolysis of orthoesters is a well-studied process that proceeds through a multi-stage mechanism. cdnsciencepub.comresearchgate.net For trimethoxymethyl-cyclohexane, the reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms, facilitating the departure of a methanol molecule. This step results in the formation of a resonance-stabilized carboxonium ion intermediate. cdnsciencepub.com

Protonation and Formation of Carboxonium Ion: The orthoester is protonated, leading to the elimination of one alcohol molecule (methanol) to form a dioxolenium-like or carboxonium ion.

Nucleophilic Attack by Water: Water acts as a nucleophile, attacking the carboxonium ion to form a protonated hemiorthoester intermediate.

Deprotonation and Decomposition: The hemiorthoester is deprotonated and then breaks down to form the final ester and a second molecule of alcohol.

The rate of hydrolysis is significantly influenced by pH, with the reaction being much faster under acidic conditions. nih.gov The rate-determining step can vary depending on the specific structure and reaction conditions, but it is often the addition of water to the carboxonium ion. cdnsciencepub.com

Table 1: Intermediates and Products in the Acid-Catalyzed Hydrolysis of this compound

| Step | Reactant(s) | Key Intermediate(s) | Product(s) |

|---|---|---|---|

| 1 | This compound, H⁺ | Protonated Orthoester | Cyclohexyl-dimethoxymethyl carboxonium ion, Methanol |

| 2 | Carboxonium ion, H₂O | Hemiorthoester | - |

In addition to water, other nucleophiles such as alcohols can react with the carboxonium ion intermediate. When an alcohol is used as the nucleophile in anhydrous acidic conditions, a transesterification reaction occurs, where one or more of the original alkoxy groups are exchanged. rsc.org

Substituent effects play a critical role in the kinetics of orthoester hydrolysis. Electron-donating groups attached to the central carbon atom can stabilize the positive charge of the carboxonium ion intermediate, thereby accelerating the first step of the reaction. Conversely, electron-withdrawing groups destabilize this intermediate, leading to a significant decrease in the hydrolysis rate. nih.gov While this compound itself lacks substituents on the orthoester carbon, this principle explains the wide range of reactivity observed across different orthoester compounds. nih.gov The steric bulk of substituents can also influence reaction rates by hindering the approach of the nucleophile. nih.gov

Exploration of Radical-Mediated Processes and Species Stability

While ionic pathways dominate orthoester chemistry, the cyclohexane (B81311) moiety can participate in radical-mediated reactions under appropriate conditions, such as in the presence of radical initiators.

Radicals can be generated from this compound primarily through the abstraction of a hydrogen atom from the cyclohexane ring. This process typically requires a potent radical initiator, such as those used in cyclohexane oxidation studies. rsc.orgresearchgate.net The reaction would produce a cyclohexyl radical, with the trimethoxymethyl group acting as a substituent.

The resulting radical species can be characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the unpaired electron. mdpi.com The subsequent fate of this radical could involve reaction with other species in the medium, such as oxygen to form a peroxyl radical, or participation in cyclization or rearrangement reactions. nih.govmdpi.com

The stability of the generated cyclohexyl radical is influenced by both electronic and steric effects. chemrxiv.orgchemrxiv.org In general, radical stability is increased by hyperconjugation and delocalization. The trimethoxymethyl group is not expected to provide significant resonance stabilization.

Steric effects can play a complex role. While bulky groups can provide some steric shielding to the radical center, they can also introduce strain. nih.gov The stability of radicals in substituted cyclohexanes is a balance between these electronic and steric factors, which dictate the preferred conformation and subsequent reactivity of the radical intermediate. nih.gove-bookshelf.de

Elucidation of Elimination Reaction Mechanisms in Substituted Cyclohexanes

While this compound itself does not possess a suitable leaving group for typical elimination reactions, its cyclohexane framework is a classic model for studying these mechanisms. If the trimethoxymethyl group were replaced by a good leaving group (e.g., a halide), the resulting compound would undergo E1 or E2 elimination reactions to form cyclohexene (B86901).

The mechanism of elimination in cyclohexane systems is highly dependent on the stereochemical arrangement of the leaving group and a proton on an adjacent carbon (a β-hydrogen). libretexts.org For an E2 reaction, a concerted, single-step process, a strict stereochemical requirement must be met: the leaving group and the β-hydrogen must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orgkhanacademy.org This means both groups must occupy axial positions on the cyclohexane chair conformation. chemistrysteps.compatnawomenscollege.in

If the leaving group is in an equatorial position, it must first undergo a ring-flip to an axial position for the E2 reaction to proceed, which may be energetically unfavorable if other bulky groups are present. libretexts.org This requirement can dictate the regiochemical outcome of the reaction, sometimes favoring the less substituted (Hofmann) product over the more substituted (Zaitsev) product if the only available anti-periplanar β-hydrogen leads to that isomer. libretexts.orgpatnawomenscollege.in

In contrast, the E1 mechanism proceeds through a carbocation intermediate and does not have a strict requirement for a trans-diaxial arrangement. However, the stability of the resulting alkene product still influences the reaction outcome, generally favoring the Zaitsev product. chemistrysteps.com

Table 2: Comparison of E1 and E2 Elimination Mechanisms in a Generic Substituted Cyclohexane

| Feature | E2 Mechanism | E1 Mechanism |

|---|---|---|

| Kinetics | Second-order (Rate = k[substrate][base]) | First-order (Rate = k[substrate]) |

| Stereochemistry | Requires anti-periplanar (trans-diaxial) arrangement | No strict stereochemical requirement |

| Base Strength | Requires a strong base | Can proceed with a weak base |

| Intermediate | None (concerted reaction) | Carbocation |

| Rearrangements | Not possible | Possible |

| Regioselectivity | Can be controlled by stereochemistry (Zaitsev or Hofmann) | Generally favors the more stable alkene (Zaitsev) |

Regiochemical and Stereochemical Aspects of E1 and E2 Pathways

The elimination reactions of substituted cyclohexanes, such as this compound, are governed by strict regiochemical and stereochemical requirements, particularly for the E2 pathway. For an E2 reaction to occur, a specific spatial arrangement of the leaving group and a β-hydrogen is necessary. This arrangement, known as an anti-periplanar conformation, requires both the leaving group and the β-hydrogen to be in axial positions on the cyclohexane ring. chemistrysteps.comlibretexts.org This conformational requirement dictates which β-hydrogens can be removed and, consequently, the position of the resulting double bond.

In the case of this compound, the bulky trimethoxymethyl group will preferentially occupy an equatorial position to minimize steric strain. This preference influences the conformational equilibrium of the ring and can affect the rate and outcome of elimination reactions. If the leaving group is on a carbon atom that also bears the trimethoxymethyl group, its ability to adopt an axial position for E2 elimination might be sterically hindered.

The regioselectivity of E2 reactions in cyclohexyl systems does not always follow Zaitsev's rule, which predicts the formation of the most substituted alkene. chemistrysteps.commasterorganicchemistry.com Instead, the product is determined by the availability of anti-periplanar β-hydrogens. If an axial leaving group has axial hydrogens on two different adjacent carbons, a mixture of products can be formed. However, if an axial β-hydrogen is only available on one adjacent carbon, then only one product will be formed, regardless of whether it is the most substituted alkene. khanacademy.orgyoutube.com

The stereochemistry of the starting material dictates the stereochemistry of the product in E2 reactions, making them stereospecific. youtube.comchemistrysteps.com For example, different diastereomers of a substituted cyclohexane will lead to different alkene stereoisomers.

In contrast, E1 eliminations proceed through a carbocation intermediate. masterorganicchemistry.comlibretexts.org The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, leading to the formation of the more stable, more substituted alkene. This is because the carbocation intermediate can undergo rearrangement to a more stable form before the proton is removed. libretexts.org For E1 reactions of cyclohexanes, the β-hydrogen that is removed must be axial to allow for proper orbital overlap with the empty p-orbital of the carbocation. chemistrysteps.commasterorganicchemistry.com

Rearrangement Processes in Carbocationic Intermediates

Carbocationic intermediates, which are characteristic of E1 and SN1 reactions, are prone to rearrangement to form more stable carbocations. libretexts.orgmasterorganicchemistry.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. masterorganicchemistry.comlibretexts.org The driving force for these shifts is the formation of a more stable carbocation, for instance, a secondary carbocation rearranging to a tertiary carbocation. libretexts.orgopenstax.org

In the context of this compound, if a carbocation is formed on the cyclohexane ring, it could potentially undergo rearrangement. For example, if a secondary carbocation is formed adjacent to the carbon bearing the trimethoxymethyl group, a hydride shift could lead to a more stable tertiary carbocation if the adjacent carbon is tertiary. Alternatively, if the adjacent carbon is quaternary, an alkyl shift (in this case, a methyl shift from the trimethoxymethyl group) could occur. masterorganicchemistry.comlibretexts.org

Such rearrangements can significantly impact the final product distribution in reactions involving carbocationic intermediates. A reaction that is expected to yield a certain substitution pattern based on the initial structure of the reactant may instead produce a rearranged product. For instance, the reaction of vinylcyclohexane with HBr results in 1-bromo-1-ethylcyclohexane, a product of carbocation rearrangement. openstax.org

The potential for rearrangement must be considered when predicting the products of reactions involving this compound that proceed through a carbocationic mechanism. The stability of the potential carbocation intermediates will dictate whether a rearrangement is likely to occur and what the structure of the final product will be.

Oxidative and Reductive Transformations of the Cyclohexane Scaffold

Catalytic Oxidation Reactions of Cyclohexane Derivatives

The oxidation of cyclohexane and its derivatives is a significant industrial process, often aimed at producing cyclohexanol and cyclohexanone, which are precursors to adipic acid for nylon production. acs.orgmdpi.com Various catalytic systems have been developed to achieve selective oxidation of the C-H bonds in the cyclohexane ring under milder conditions.

Transition metal-based catalysts are commonly employed for the oxidation of cyclohexanes. acs.orgrsc.org For instance, metal-nitrogen-doped carbons (M-N-Cs) and zeolite-encapsulated metal phthalocyanines have been studied for cyclohexane oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgresearchgate.net These catalysts, with metal centers like iron, manganese, cobalt, and copper, can activate the C-H bonds of the cyclohexane ring. rsc.org

The oxidation of substituted cyclohexanes can lead to a mixture of products, with the position of oxidation being influenced by the nature and position of the substituent. researchgate.net Catalytic systems can offer selectivity for certain positions. For example, in the oxidation of cyclohexene, various catalysts can selectively produce 2-cyclohexen-1-one, 2-cyclohexen-1-ol, or cyclohexene oxide. orientjchem.orgresearchgate.netnih.gov

The mechanism of these oxidations can involve radical pathways or non-radical pathways, depending on the catalyst and oxidant used. nih.gov For instance, some cobalt and copper catalysts supported on N-doped carbon have shown high conversion and selectivity for the allylic oxidation of cyclohexene to cyclohexenone. nih.gov

Below is a table summarizing the catalytic performance of various transition metal-substituted CeO2 catalysts in cyclohexane oxidation.

| Catalyst | Cyclohexane Conversion (%) | KA Oil Selectivity (%) |

| Blank (no catalyst) | 1.6 | - |

| Pure CeO2 | 3.4 | - |

| Co/MgO | 12.5 | 74.7 |

| CoFe2O4 | 16.4 | 90.3 |

| Au/MCM-41 | 19 | 94 |

| Mg-Cu/SBA-15 | 12 | 99.3 |

KA oil refers to the mixture of cyclohexanone and cyclohexanol. acs.org

Selective Reduction Methodologies for Substituted Cyclohexanes

The reduction of substituted cyclohexanes, particularly cyclohexanones, is a fundamental transformation in organic synthesis. The stereochemical outcome of these reductions is of significant interest, as it can lead to the formation of different diastereomeric alcohols.

The reduction of cyclohexanones with hydride reagents like sodium borohydride (NaBH4) can be influenced by the reaction medium. researchgate.net For instance, carrying out the reduction in aqueous solutions containing β-cyclodextrin, PEG-400, or various micelles can affect the stereoselectivity of the hydride attack. researchgate.net The charge of the micellar head group can influence the conformation of the reactant, leading to a preference for either axial or equatorial attack of the hydride. researchgate.net For example, the reduction of 4-tert-butylcyclohexanone yields a higher percentage of the trans-alcohol in anionic micelles (SDS and SS) compared to cationic micelles (CTAB). researchgate.net

Catalytic hydrogenation is another important method for the reduction of cyclohexane derivatives. While the reduction of an alkene double bond is generally facile, the hydrogenation of an aromatic ring like benzene to form a cyclohexane requires more forcing conditions, such as high pressure, high temperature, and specific catalysts like nickel. jove.com This is due to the high resonance stabilization of the aromatic ring. jove.com

For substituted cyclohexanes, controlling the stereoselectivity of hydrogenation can be challenging. ovid.com However, the development of new synthetic strategies, such as those inspired by the stereoselectivity induced by the size of metal hydride reagents, aims to provide modular access to thermodynamically disfavored stereoisomers of disubstituted cyclohexanes. ovid.com

Conformational Analysis and Stereochemical Elucidation of Trimethoxymethyl Cyclohexane

Dynamic Conformational Behavior of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not a static, planar structure but rather a dynamic system that predominantly exists in a low-energy chair conformation. This section explores the energetic and stereoelectronic factors governing the conformational behavior of the cyclohexane ring when substituted with a trimethoxymethyl group.

Chair-Chair Interconversion Dynamics and Energy Barriers

The cyclohexane ring undergoes a rapid conformational change known as a "ring flip" or "chair-chair interconversion". utexas.edu During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.org This interconversion is not a simple rotation but a complex process that proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat forms. utexas.edulibretexts.org

The highest energy barrier in this process is the half-chair conformation, which is approximately 10-11 kcal/mol higher in energy than the chair conformation. utexas.edumasterorganicchemistry.commasterorganicchemistry.com This energy barrier is low enough to allow for rapid interconversion at room temperature, with the ring flipping on the order of 80,000 times per second. libretexts.org Consequently, on the NMR timescale at room temperature, the axial and equatorial protons of unsubstituted cyclohexane appear as a single, averaged signal. wikipedia.org

The presence of a substituent on the ring can influence the energy barrier for this interconversion. For monosubstituted cyclohexanes, the barrier to ring inversion can increase by about 1 kcal/mol compared to unsubstituted cyclohexane. lookchem.com The specific energy barrier for trimethoxymethyl-cyclohexane has not been extensively reported, but it is expected to be in a similar range to other substituted cyclohexanes.

| Compound | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| Cyclohexane | Half-Chair | ~10-11 |

| Monosubstituted Cyclohexanes (general) | Half-Chair | ~11-12 |

| cis-4,5-dicarbomethoxy-cyclohexene | Boat | 7.4 |

Anomeric and Steric Effects of the Trimethoxymethyl Substituent on Ring Conformation

In monosubstituted cyclohexanes, the two chair conformations are no longer equivalent in energy. openochem.org The substituent can occupy either an axial or an equatorial position. Generally, substituents prefer the equatorial position to minimize steric strain. wikipedia.org When a bulky group is in the axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org

The preference for the equatorial position is quantified by the conformational A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. wikipedia.org For a methyl group, the A-value is approximately 1.74 kcal/mol, corresponding to about 95% of the molecules having the methyl group in the equatorial position at equilibrium. masterorganicchemistry.com

For the this compound, the trimethoxymethyl group is considerably bulkier than a methyl group, leading to a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions.

In addition to steric effects, stereoelectronic effects like the anomeric effect can influence conformational preference. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, which is contrary to what would be expected from steric considerations alone. wikipedia.org This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the substituent's bond to the ring. rsc.org

In this compound, the substituent is attached to a carbon atom of the cyclohexane ring, so a classic anomeric effect is not at play. However, pseudo-anomeric effects can arise from electrostatic interactions. If electronegative groups are present on the cyclohexane ring, they can render the axial hydrogens electropositive, leading to a stabilizing electrostatic interaction with the oxygen atoms of the trimethoxymethyl group in the axial position. st-andrews.ac.uk Despite this potential stabilization, the significant steric bulk of the trimethoxymethyl group is expected to be the dominant factor, making the equatorial conformer substantially more stable. researchgate.net

| Substituent | A-Value (kcal/mol) | Equatorial Preference (%) |

|---|---|---|

| -CH₃ | 1.74 | 95 |

| -OH | 0.94 | 84 |

| -C(CH₃)₃ | >4.5 | >99.9 |

| -C(OCH₃)₃ | Estimated > 2.0 | Estimated >97 |

Rotational Isomerism and Conformations of the Trimethoxymethyl Moiety

The conformational complexity of this compound is not limited to the ring's dynamics. The trimethoxymethyl group itself can adopt different conformations through rotation around the C-C and C-O bonds.

Torsional Barriers and Stable Rotamers of the Orthoester Group

The trimethoxymethyl group is an orthoester. Rotation around the single bonds within this group is not entirely free but is restricted by torsional barriers. The relative orientation of the three methoxy (B1213986) groups can lead to different rotational isomers, or rotamers. The stability of these rotamers is determined by a combination of steric and electronic effects.

The study of torsional barriers often involves computational methods and spectroscopic techniques like NMR. mdpi.com For the orthoester group, specific conformations will be favored to minimize steric repulsion between the methoxy groups and to optimize any potential stabilizing stereoelectronic interactions. The dynamic chemistry of orthoesters, including their exchange reactions, can be investigated using 1H NMR spectroscopy, which provides insights into their conformational behavior. acs.orgnih.gov While specific data for the torsional barriers of the trimethoxymethyl group attached to a cyclohexane are scarce, studies on similar molecules with methoxy groups indicate that different rotational conformations can have significant energy differences. nih.gov

Computational Modeling of Conformational Landscapes

Computational chemistry provides a powerful tool for exploring the complex conformational landscape of molecules like this compound. ijert.org Methods such as molecular mechanics (MM), ab initio calculations, and density functional theory (DFT) can be used to calculate the energies of different conformations and map out the potential energy surface. sikhcom.netsapub.org

These calculations can determine the relative stabilities of the chair conformations with the trimethoxymethyl group in the axial versus equatorial position. Furthermore, they can model the rotational isomerism of the trimethoxymethyl group itself, identifying the most stable rotamers and the energy barriers for their interconversion. mdpi.com Computational studies on substituted cyclohexanes have successfully predicted conformational equilibria and energy differences that are in good agreement with experimental data. scispace.comresearchgate.net Such modeling would be essential to fully characterize the low-energy conformations of this compound and the transition states that connect them.

Advanced Spectroscopic Probes for Conformational Elucidation

The experimental determination of conformational preferences and dynamics relies on advanced spectroscopic techniques.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a primary tool for studying conformational equilibria. jove.com At room temperature, the rapid chair-flipping of cyclohexane leads to averaged NMR signals. wikipedia.org By lowering the temperature, the rate of interconversion can be slowed down to the point where the distinct signals for the axial and equatorial conformers can be resolved. jove.com From the relative intensities of these signals, the equilibrium constant and the free energy difference (A-value) between the conformers can be determined. sikhcom.net This technique would be ideal for quantifying the equatorial preference of the trimethoxymethyl group.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also sensitive to molecular conformation. umich.edusemanticscholar.org Different conformers of a molecule have unique vibrational spectra due to their distinct geometries. nih.gov By comparing experimental spectra with those calculated for different conformations using computational methods, it is possible to identify the predominant conformer in a sample. mdpi.com Conformer-specific vibrational spectroscopy techniques can provide detailed structural information for individual conformers in both neutral and cationic states. nih.gov These methods could be applied to distinguish between different rotamers of the trimethoxymethyl group and to study the subtle structural changes associated with the ring conformation.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of cyclohexane derivatives. At ambient temperatures, the rapid chair-chair interconversion of the cyclohexane ring often results in time-averaged NMR spectra, where individual conformers cannot be distinguished. By decreasing the temperature, this ring-flipping process can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.

For a molecule such as this compound, this technique would enable the elucidation of the preferred conformation of the trimethoxymethyl group (axial vs. equatorial) and the determination of the thermodynamic parameters associated with the conformational equilibrium. As the temperature is lowered, the single, averaged signal for a given proton will broaden, then separate into two distinct signals corresponding to the axial and equatorial conformers. The relative intensities of these signals at the coalescence temperature can be used to determine the equilibrium constant and, consequently, the Gibbs free energy difference (ΔG°) between the conformers.

Below is a representative table of hypothetical ¹H NMR chemical shift data that could be expected from a low-temperature NMR study of a monosubstituted cyclohexane like this compound. The exact chemical shifts would be influenced by the specific shielding and deshielding effects of the trimethoxymethyl substituent.

Hypothetical Low-Temperature ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) - Axial Conformer | Chemical Shift (δ) - Equatorial Conformer |

| H-1 | ~ 3.5 (axial) | ~ 3.0 (equatorial) |

| H-2, H-6 | ~ 1.2 (axial), ~ 1.8 (equatorial) | ~ 1.8 (axial), ~ 1.2 (equatorial) |

| H-3, H-5 | ~ 1.3 (axial), ~ 1.7 (equatorial) | ~ 1.7 (axial), ~ 1.3 (equatorial) |

| H-4 | ~ 1.2 (axial), ~ 1.9 (equatorial) | ~ 1.9 (axial), ~ 1.2 (equatorial) |

| -OCH₃ | ~ 3.3 | ~ 3.3 |

Note: The data presented in this table is illustrative and based on general principles of NMR spectroscopy of substituted cyclohexanes.

Vibrational Spectroscopy (IR, Raman) and Circular Dichroism (CD) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and conformational preferences of cyclohexane derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and symmetry.

Infrared (IR) and Raman Spectroscopy

For this compound, IR and Raman spectroscopy can be used to identify characteristic functional groups and to distinguish between different conformers. The vibrational frequencies associated with the C-O and C-H bonds of the trimethoxymethyl group, as well as the various modes of the cyclohexane ring (e.g., ring stretching, C-H bending), would be prominent features in the spectra.

Conformational information can be extracted by analyzing the regions of the spectra that are sensitive to stereochemistry. For instance, the C-H stretching and bending vibrations can differ slightly for axial and equatorial substituents. By comparing the experimental spectra with theoretical calculations for different possible conformations (e.g., chair with axial substituent, chair with equatorial substituent, twist-boat), the most stable conformer can be identified.

Below is a table of hypothetical characteristic vibrational frequencies for this compound.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) - IR | Approximate Frequency (cm⁻¹) - Raman |

| C-H stretch (cyclohexane) | 2850-2960 | 2850-2960 |

| C-H bend (cyclohexane) | 1440-1470 | 1440-1470 |

| C-O stretch (-OCH₃) | 1050-1150 | 1050-1150 |

| C-C stretch (ring) | 800-1050 | 800-1050 |

Note: The data presented in this table is illustrative and based on typical vibrational frequencies for substituted cyclohexanes and ethers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly useful for the stereochemical elucidation of chiral molecules. If this compound were to exist as a chiral molecule (for instance, if the cyclohexane ring itself is asymmetrically substituted, or if the molecule as a whole lacks a plane of symmetry), CD spectroscopy could be employed to determine its absolute configuration.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms in the molecule.

By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the molecule can be assigned. This technique is highly sensitive to the conformational preferences of the molecule, as different conformers can exhibit distinct CD spectra. Therefore, temperature-dependent CD studies can also provide information on conformational equilibria in chiral cyclohexane derivatives.

Sophisticated Spectroscopic and Chromatographic Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of Trimethoxymethyl-cyclohexane. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to establish the connectivity and stereochemistry of the molecule.

Multi-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, particularly due to the potential for signal overlap in the aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY is instrumental in tracing the proton-proton correlations within the cyclohexane (B81311) ring, from the methine proton adjacent to the trimethoxymethyl group to the neighboring methylene (B1212753) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH). The HSQC or HMQC spectrum of this compound would show a correlation between each proton signal and the signal of the carbon to which it is bonded. This is particularly useful for assigning the carbon signals of the cyclohexane ring and the methoxy (B1213986) groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is vital for establishing the connectivity between the cyclohexane ring and the trimethoxymethyl substituent. For instance, correlations would be expected between the protons of the methoxy groups and the quaternary orthoester carbon, as well as between the methine proton on the cyclohexane ring and the orthoester carbon.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Cyclohexane-CH | 1.5 - 1.9 | 40 - 45 | CH → C(orthoester), CH → C(adjacent CH₂) | CH ↔ CH₂ |

| Cyclohexane-CH₂ | 1.0 - 1.8 | 25 - 35 | CH₂ → C(adjacent CH/CH₂) | CH₂ ↔ CH, CH₂ ↔ CH₂ |

| C(orthoester) | - | 110 - 120 | - | - |

| OCH₃ | 3.1 - 3.3 | 50 - 55 | OCH₃ → C(orthoester) | - |

Note: Predicted chemical shifts are based on typical values for substituted cyclohexanes and orthoesters. Actual values may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. nih.govemerypharma.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. nih.gov

To assess the purity of this compound, a known mass of the sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. The internal standard should be a stable compound with at least one signal that is well-resolved from the analyte's signals. By comparing the integral of a specific signal of this compound (e.g., the methoxy protons) to the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. bruker.commdpi.com This technique is particularly valuable for characterizing newly synthesized batches and for quality control purposes.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer insights into the molecule's structure.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy (typically to within a few parts per million). um.edu.mtum.edu.mt This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₀H₂₀O₃), the expected monoisotopic mass would be calculated and compared to the experimentally observed mass to verify the molecular formula.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, characteristic fragmentation would be expected to involve the orthoester moiety and the cyclohexane ring. Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃) to form a stable oxonium ion.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy groups.

Cleavage of the bond between the cyclohexane ring and the trimethoxymethyl group.

Fragmentation of the cyclohexane ring itself, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| [M]+• | [C₁₀H₂₀O₃]+• | Molecular Ion |

| M - 31 | [C₉H₁₇O₂]+ | Loss of •OCH₃ |

| M - 32 | [C₉H₁₆O₂]+• | Loss of CH₃OH |

| 101 | [C₅H₉O₂]+ | Cleavage of C-C bond between ring and substituent, followed by rearrangement |

| 83 | [C₆H₁₁]+ | Cyclohexyl cation |

| 75 | [CH(OCH₃)₂]+ | Dioxolanylium ion from orthoester |

Note: "M" represents the molecular ion. The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-Ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.

This technique would unequivocally establish the absolute stereochemistry of the molecule, including the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the trimethoxymethyl substituent (axial or equatorial). In the solid state, substituted cyclohexanes typically adopt a chair conformation to minimize steric strain. cdnsciencepub.com X-ray crystallography would also reveal details about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. While no crystal structure for this compound has been reported in the publicly available literature, the technique remains the gold standard for solid-state structural elucidation. nih.govacs.orgsemanticscholar.org

Hyphenated Chromatographic Techniques for Separation and Characterization

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopic methods, are indispensable for the detailed analysis of chemical compounds. For a molecule like this compound, these methods provide a robust framework for identification, quantification, and characterization within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com The technique first employs a gas chromatograph to separate components of a mixture based on their boiling points and affinities for a stationary phase within a capillary column. thermofisher.comyoutube.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. youtube.combrjac.com.br

Given its molecular structure and anticipated volatility, this compound is an ideal candidate for GC-MS analysis. This method is suitable for determining the purity of a sample and identifying any synthesis-related impurities or degradation products. kelid1.ir The retention time from the gas chromatogram provides a preliminary identification parameter, while the mass spectrum offers definitive structural confirmation. The fragmentation pattern observed in the mass spectrum can be analyzed to verify the presence of the cyclohexane ring and the trimethoxymethyl group.

Below is a table outlining typical parameters for the GC-MS analysis of volatile organic compounds similar in nature to this compound.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) | Provides good separation for a wide range of nonpolar to moderately polar compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a balance of resolution and analysis time. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. thermofisher.com |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading when analyzing high-concentration samples. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. brjac.com.br |

| Oven Program | Initial 50°C, hold 2 min, ramp to 280°C at 10°C/min | Temperature gradient to elute compounds with a range of boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 40-500 m/z | Covers the expected mass of the parent ion and its primary fragments. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid mobile phase. basicmedicalkey.com It separates components based on their differential interactions with a stationary phase packed into a column. researchgate.net While highly effective, the utility of HPLC is dependent on the chosen detection method.

For this compound, standard UV-Vis detection would be challenging due to the absence of a significant chromophore in its structure. However, several other detection methods are suitable:

Refractive Index (RI) Detection : RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte elutes. They are suitable for isocratic analyses where the mobile phase composition remains constant.

Evaporative Light Scattering Detection (ELSD) : ELSD is another universal detection method that is more sensitive than RI and is compatible with gradient elution. It works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification and quantification even without a chromophoric group.

The choice between normal-phase and reversed-phase HPLC would depend on the specific analytical goal and the nature of the sample matrix.

The following table presents a hypothetical set of conditions for analyzing this compound using HPLC with a universal detector.

| Parameter | Condition | Rationale |

| HPLC Mode | Reversed-Phase | Suitable for separating non-polar to moderately polar organic molecules. |

| Column | C18 (Octadecyl silane) | A common, versatile stationary phase for reversed-phase chromatography. |

| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | Acetonitrile/Water mixture | Common solvent system for reversed-phase HPLC. chromatographyonline.com |

| Elution Type | Isocratic | Necessary for use with a Refractive Index (RI) detector. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. basicmedicalkey.com |

| Detector | Refractive Index (RI) or ELSD | Universal detection suitable for compounds lacking a UV chromophore. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gel Permeation Chromatography (GPC) for Polymer-Related Studies

Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography (SEC) that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgwindows.net The technique utilizes a column packed with porous gel; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. microbenotes.com GPC is primarily employed for the analysis of high-molecular-weight polymers. wikipedia.orglcms.cz

This compound itself is a small molecule and would not typically be analyzed by GPC. However, in polymer-related studies, this compound could function as a monomer, a cross-linking agent, or an additive in a polymerization reaction. In such cases, GPC would be an essential tool to characterize the resulting polymer product. The analysis would provide crucial information on the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). wikipedia.org

The table below details typical GPC parameters for analyzing a polymer synthesized using this compound as a comonomer.

| Parameter | Condition | Purpose |

| GPC System | Integrated HPLC system with GPC columns | Standard instrumentation for GPC analysis. wikipedia.org |

| Columns | Series of Styragel® columns with varying pore sizes | Covers a broad range of polymer molecular weights. lcms.cz |

| Mobile Phase/Eluent | Tetrahydrofuran (THF) or Toluene | Common organic solvents for dissolving a wide range of polymers. phenomenex.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for GPC separations. |

| Detector | Refractive Index (RI) | Most common detector for GPC as it responds to the bulk concentration of the polymer. |

| Calibration | Polystyrene standards | A set of well-characterized, narrow-dispersity polystyrene standards is used to create a calibration curve of log(MW) vs. retention time. wikipedia.org |

| Sample Preparation | Polymer dissolved in the mobile phase (e.g., 1 mg/mL) and filtered | Ensures the sample is fully dissolved and free of particulates that could damage the columns. |

Spectrophotometric Methods (UV-Vis) for Concentration and Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is often employed for the quantitative analysis of substances, provided the analyte has a chromophore—a part of the molecule that absorbs light at these wavelengths.

The chemical structure of this compound, consisting of a saturated cyclohexane ring and a trimethoxymethyl group, lacks any conjugated systems or functional groups that typically absorb light in the standard UV-Vis range (200–800 nm). Saturated alkanes and ethers, such as cyclohexane, only exhibit absorption in the far-UV or vacuum-UV region (below 200 nm), which is not accessible with standard laboratory spectrophotometers. sigmaaldrich.comnist.gov

Consequently, direct UV-Vis spectrophotometry is not a viable method for the direct quantification or routine analysis of pure this compound. researchgate.netresearchgate.net Any attempt to measure its concentration directly would likely fail due to a lack of significant absorbance.

However, UV-Vis spectrophotometry could be applied indirectly to monitor reactions involving this compound under specific circumstances:

Reaction with a Chromophoric Reagent: If this compound reacts with a reagent that is itself colored or UV-active, the progress of the reaction could be monitored by observing the decrease in the reagent's absorbance.

Formation of a Chromophoric Product: If the reaction of this compound leads to the formation of a product that possesses a strong chromophore, the reaction rate can be determined by monitoring the increase in absorbance at the product's λmax.

The table below summarizes the applicability of UV-Vis for the analysis of this compound.

| Analytical Application | Feasibility for this compound | Explanation |

| Direct Quantification | Not Feasible | The molecule lacks a chromophore that absorbs in the 200-800 nm range. |

| Purity Assessment | Very Limited | Only useful for detecting the presence of UV-active impurities in a pure sample. |

| Reaction Monitoring | Potentially Feasible (Indirectly) | Applicable only if another reactant or a product in the chemical reaction is UV-Vis active. |

Research Applications and Future Trajectories of Trimethoxymethyl Cyclohexane

Role as Versatile Synthetic Intermediates in Organic Synthesis

Trimethoxymethyl-cyclohexane is a valuable intermediate in organic synthesis due to the reactive nature of its functional groups. The trimethoxymethyl group can be readily transformed into other functionalities, making it a versatile precursor for a wide range of more complex molecules. Organic building blocks are essential for the modular assembly of molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry sigmaaldrich.com.

The cyclohexane (B81311) scaffold provides a robust and conformationally well-defined core that can be further modified. The presence of the trimethoxymethyl group allows for a variety of chemical transformations. For instance, the methoxy (B1213986) groups can be hydrolyzed to the corresponding triol, which can then be derivatized to form esters, ethers, or be used in condensation reactions. The cyclohexane ring itself can undergo various reactions, such as halogenation, oxidation, or dehydrogenation, to introduce further complexity. These transformations are fundamental in the synthesis of natural products and bioactive compounds where a cyclohexane motif is present nih.gov.

The versatility of functionalized cyclohexanes as synthetic intermediates is well-documented. For example, cyclohexanols and cyclohexanones are key starting materials for the synthesis of important industrial chemicals like caprolactam, a precursor to nylon-6 mdpi.com. Similarly, this compound can be envisioned as a starting material for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. The ability to control the stereochemistry of the cyclohexane ring during synthesis is also a critical aspect, as different stereoisomers can exhibit vastly different biological activities.

Exploration in Polymer and Materials Science Applications

The unique combination of a cycloaliphatic ring and a reactive functional group makes this compound an attractive candidate for applications in polymer and materials science. Functional polymers derived from such monomers can exhibit enhanced thermal stability, mechanical properties, and chemical resistance.

This compound can serve as a monomer or a cross-linking agent in the synthesis of various polymers. The trimethoxymethyl group can be converted to a triol, which can then be used in polycondensation reactions with diacids or diisocyanates to produce polyesters and polyurethanes, respectively. The resulting polymers would incorporate the cyclohexane ring into their backbone, which is known to impart rigidity and improve the thermal properties of the material. For example, the use of a cyclohexane diol mixture has been explored for manufacturing polymers through polycondensation or polyaddition scispace.com.

Furthermore, the trimethoxymethyl group can be modified to introduce other polymerizable functionalities. For instance, it could be converted to a tri-acrylate or tri-methacrylate monomer, which can then be polymerized via free-radical polymerization to form highly cross-linked networks. Such networks are often used in coatings, adhesives, and dental resins. The synthesis of polysiloxanes with cycloaliphatic substituents has been shown to influence the glass transition temperature and curing kinetics of the resulting polymers uakron.edu.

The table below summarizes potential polymer types that could be synthesized using this compound as a precursor, along with their potential properties and applications.

| Polymer Type | Potential Properties | Potential Applications |

| Polyesters | High thermal stability, good mechanical strength | Engineering plastics, fibers, films |

| Polyurethanes | High abrasion resistance, good chemical resistance | Coatings, foams, elastomers |

| Polyacrylates | High cross-link density, good weatherability | Adhesives, dental composites, coatings |

| Polysiloxanes | High thermal stability, low glass transition temperature | High-performance elastomers, coatings |

The incorporation of this compound into polymer structures can lead to the development of functional materials with tailored properties. For example, in the context of membranes for separation processes, the cyclohexane ring can influence the free volume and chain packing of the polymer, thereby affecting the permeability and selectivity of the membrane. The synthesis of hydrophobic silica membranes derived from organosilane precursors has been demonstrated for the separation of volatile organic compounds researchgate.net.

In the field of coatings, the use of monomers containing cycloaliphatic rings can enhance the durability and weatherability of the coating. For example, polyurethanes based on epoxy cyclohexane have been developed as protective coatings for paper, showing excellent performance in terms of increasing tensile strength and folding endurance mdpi.com. The rigid structure of the cyclohexane ring helps the coating resist external forces.

The functional groups on this compound can also be used to graft specific molecules onto a surface, thereby modifying its properties. For example, the surface of a material could be functionalized to be hydrophobic, hydrophilic, or to have specific binding sites for biological molecules. This is a key aspect in the development of biocompatible materials and biosensors.

Fundamental Mechanistic and Theoretical Model Studies

This compound and related cyclohexane derivatives serve as important models for fundamental studies of reaction mechanisms and for the development of theoretical models that can predict chemical and physical properties.

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and for designing new synthetic routes. Computational chemistry provides powerful tools to study reaction pathways and to characterize the transition states of elementary reaction steps johnhogan.infoe3s-conferences.org. For cyclohexane derivatives, conformational analysis is particularly important, as the reactivity of a substituent can be highly dependent on whether it is in an axial or equatorial position libretexts.orgsapub.org.

Theoretical studies can be used to calculate the energies of reactants, products, and transition states, providing insights into the kinetics and thermodynamics of a reaction. For example, density functional theory (DFT) calculations have been used to investigate the degradation pathways of 4-methylcyclohexanemethanol, a related compound nih.gov. Such studies can help to identify the most likely reaction mechanisms and to predict the distribution of products.

Transition state theory (TST) is a fundamental concept used to explain the rates of chemical reactions by examining the properties of the activated complex at the transition state wikipedia.org. Computational studies can be used to locate the transition state structure on the potential energy surface and to calculate the activation energy of the reaction.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its physical properties or biological activity, respectively wikipedia.orgnih.gov. These models are widely used in drug discovery, materials science, and environmental science to predict the properties of new compounds without the need for extensive experimental testing.

For cyclohexane derivatives, QSPR models can be developed to predict properties such as boiling point, density, and solubility. These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. QSAR models have been successfully applied to predict the biological activity of various cyclohexane derivatives nih.govmdpi.com.

The development of QSPR/QSAR models for this compound and its derivatives could be highly valuable for screening potential applications. For example, a QSPR model could be used to predict the glass transition temperature of polymers derived from this monomer, while a QSAR model could be used to predict the toxicity or biodegradability of related compounds.

The table below provides examples of molecular descriptors that could be used in QSPR/QSAR modeling of cyclohexane derivatives.

| Descriptor Type | Examples |

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices, shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges |

Research on this compound Remains Largely Undisclosed in Public Domain

Despite its documented existence as a chemical entity, publicly available scientific literature offers no specific insights into the research applications, biological relevance, or potential future trajectories of the compound this compound.

While the chemical, identified by the CAS number 51354-80-4, is listed by several chemical suppliers, a thorough review of scientific databases and research publications reveals a significant absence of studies detailing its use or investigation in the key areas outlined for discussion. Consequently, a detailed article on its research applications and future trajectories cannot be constructed at this time.

General research into the broader class of cyclohexane derivatives indicates a wide range of biological activities and applications. These derivatives have been investigated for their potential as:

Agrochemicals: Certain cyclohexane derivatives have been patented for their use as herbicides, demonstrating the potential of the cyclohexane scaffold in agricultural applications.

Antimicrobial Agents: Studies have shown that various cyclohexane derivatives possess antibacterial and antifungal properties, making them of interest in the development of new therapeutic agents.

Other Biological Activities: The cyclohexane framework is a common feature in many biologically active molecules, and its derivatives have been explored for a diverse array of pharmacological effects.

However, it is crucial to emphasize that this information pertains to the general class of cyclohexane derivatives and there is no specific data available to connect this compound to any of these findings.

The lack of published research on this compound could be attributed to several factors. The compound may be relatively new, with research still in early, unpublished stages. Alternatively, it could be an intermediate in proprietary industrial processes, with findings held as trade secrets. It is also possible that research has been conducted but did not yield significant results, and therefore remains unpublished.

Until research specifically focused on this compound is published in the public domain, any discussion of its biological relevance, potential for analogue design, mechanistic interactions with biological targets, or emerging research frontiers would be purely speculative.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.